3-({[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-({[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C22H29NO5S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.17664420 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Routes
Researchers have developed efficient routes to create branched tetrahydrofurane δ-sugar amino acids from pyrolysis products of cellulose, showcasing the compound's potential as a chiral building block. This demonstrates its use in generating peptidomimetics with restricted structures for advanced biological applications (Defant et al., 2011).
Conformational Analysis
The synthesis of new aspartic acid analogues with a bicyclo[2.2.2]octane skeleton has been explored, focusing on the compound's conformational attributes. This research contributes to understanding how such molecules can mimic or interfere with biological processes (Buñuel et al., 1996).
Reactivity and Applications
Studies on the preparation of bicyclic compounds reveal their potential in synthesizing complex molecular structures, which could be pivotal in developing new therapeutic agents or materials with unique properties (Rose et al., 2003).
Conformationally Restricted Analogues
Research into creating conformationally rigid analogues of amino acids indicates the strategic importance of such compounds in designing molecules with specific biological activities. This approach could lead to new drugs with enhanced efficacy and specificity (Kubyshkin et al., 2009).
Dipeptide Isosteres
The development of conformationally constrained dipeptide isosteres based on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids highlights the compound's role in peptidomimetic design. Such studies are crucial for pharmaceutical applications where molecule stability and specificity are essential (Guarna et al., 1999).
Properties
IUPAC Name |
3-[(3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5S/c1-2-11-28-22(27)18-14-5-3-4-6-15(14)29-20(18)23-19(24)16-12-7-9-13(10-8-12)17(16)21(25)26/h12-13,16-17H,2-11H2,1H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYYXZWVWYSCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C4CCC(C3C(=O)O)CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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